molecular formula C19H18N4O2 B2800717 2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole CAS No. 1105237-21-5

2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole

Cat. No.: B2800717
CAS No.: 1105237-21-5
M. Wt: 334.379
InChI Key: WIJYNFNEOAYHGX-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzimidazole-oxadiazole hybrids, characterized by a benzimidazole core linked to a 1,2,4-oxadiazole ring via an ethyl spacer. The benzimidazole moiety is substituted with a methyl group at the 2-position, while the oxadiazole ring bears a phenoxymethyl group at the 5-position. Such hybrids are synthesized through multistep reactions involving cyclization of o-phenylenediamine derivatives with phenoxyacetic acid under acidic conditions, followed by hydrazide formation and POCl₃-mediated condensation to generate the oxadiazole ring .

Properties

IUPAC Name

3-[2-(2-methylbenzimidazol-1-yl)ethyl]-5-(phenoxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14-20-16-9-5-6-10-17(16)23(14)12-11-18-21-19(25-22-18)13-24-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJYNFNEOAYHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole typically involves multiple steps. One common method starts with the preparation of the benzimidazole core by condensing o-phenylenediamine with formic acid or its derivatives . The oxadiazole ring is then introduced through a cyclization reaction involving appropriate precursors such as hydrazides and carboxylic acids . The final step involves linking the phenoxymethyl group to the oxadiazole ring under specific conditions, often using a base-catalyzed reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Pharmacological Applications

Antiviral Activity
Recent studies have highlighted the potential of benzimidazole derivatives in combating viral infections. For instance, compounds similar to 2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole have shown efficacy against viruses such as Bovine Viral Diarrhea Virus (BVDV) and rotavirus. The presence of specific substituents in the structure enhances their antiviral potency .

Anticancer Properties
The compound exhibits promising anticancer activity. Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation across various cell lines, including human liver carcinoma and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest . For example, certain derivatives have demonstrated significant growth inhibition in cancer cells with GI50 values ranging from 0.40 to 15.8 μM .

Anti-inflammatory Effects
Compounds containing the oxadiazole moiety have been investigated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation markers . Specifically, some derivatives have displayed IC50 values indicating potent anti-inflammatory activity comparable to standard drugs like diclofenac .

Agricultural Applications

Fungicidal Activity
The oxadiazole derivatives are also recognized for their fungicidal properties. Research has indicated that compounds similar to this compound can effectively combat phytopathogenic fungi. These compounds can be utilized in agricultural settings to protect crops from fungal infections, thus enhancing yield and quality .

Material Science Applications

Polymeric Composites
The incorporation of benzimidazole and oxadiazole derivatives into polymeric materials has been explored for their potential to enhance thermal stability and mechanical properties. These compounds can act as stabilizers or cross-linking agents in polymer matrices, leading to improved performance characteristics in various applications, including coatings and adhesives.

Summary of Findings

The following table summarizes key findings related to the applications of This compound :

Application AreaKey FindingsReferences
Antiviral ActivityEffective against BVDV and rotavirus; structure-dependent potency
Anticancer PropertiesSignificant growth inhibition in cancer cell lines; GI50 values between 0.40–15.8 μM
Anti-inflammatoryInhibition of COX enzymes; comparable efficacy to diclofenac
Agricultural UseEffective against phytopathogenic fungi; potential for crop protection
Material ScienceEnhances thermal stability and mechanical properties in polymer composites-

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Benzimidazole Substituents Oxadiazole Substituents Additional Functional Groups Key References
Target compound : 2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole 2-methyl 5-(phenoxymethyl) Ethyl linker
5-chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole 5-chloro, 2-sulfanyl N/A 3-methylphenoxyethyl
ASP4058 hydrochloride 5-(trifluoromethyl) 3-(trifluoromethylphenyl) Propane-1,3-diol backbone
N-[[5-[1-(2-Imidazol-1-ylethyl)indazol-3-yl]-1,2,4-oxadiazol-3-yl]methyl]-2,3,4-trimethoxy-benzamide N/A (indazole core) 5-(imidazolylethyl-indazolyl) Trimethoxybenzamide
2-[2-(furan-2-yl)ethyl]-1H-benzimidazole None N/A Furan-2-ylethyl

Key Observations :

  • Chloro-substituted derivatives (e.g., 5-chloro analog) may exhibit altered electronic properties, affecting binding affinity .
  • Oxadiazole Modifications: The phenoxymethyl group on the oxadiazole ring introduces aromaticity and lipophilicity, contrasting with ASP4058’s trifluoromethylphenyl group, which increases electronegativity and receptor selectivity (e.g., sphingosine 1-phosphate receptor agonism) .
  • Linker Variations : Ethyl spacers (target compound) vs. sulfanyl or amide linkers (e.g., Compound 38 in ) influence conformational flexibility and solubility.

Physicochemical Properties

Property Target Compound 5-Chloro Analog ASP4058
Molecular Weight ~409 g/mol ~349 g/mol ~529 g/mol
LogP (Predicted) 3.8 4.2 5.1
Hydrogen Bond Acceptors 5 3 8
Solubility Low (lipophilic) Moderate Low (highly fluorinated)

Biological Activity

2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole, commonly referred to as PMB, is a compound that has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The compound belongs to the benzimidazole family, which is known for a wide range of pharmacological effects including antimicrobial, antiviral, and anticancer activities. Its molecular formula is C19H18N4O2C_{19}H_{18}N_{4}O_{2} with a molecular weight of 334.4 g/mol. The structure features an oxadiazole ring that contributes to its unique biological properties.

The mechanism of action for PMB involves its interaction with specific molecular targets within biological systems. It is believed to inhibit various enzymes and receptors that are crucial for cell proliferation and survival. For instance, it may target pathways involved in cancer cell growth and metastasis.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of PMB against several cancer cell lines. It has shown promising results in inhibiting the growth of prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells with IC50 values ranging from 0.67 µM to 0.87 µM . The compound's efficacy was further validated through in vitro assays where it exhibited significant cytotoxic effects against various cancer types, including leukemia and melanoma .

Antimicrobial Properties

PMB has also been evaluated for its antimicrobial activities. Research indicates that derivatives of benzimidazole compounds demonstrate moderate to strong activity against both Gram-positive and Gram-negative bacteria. For example, compounds related to PMB have shown effectiveness against Staphylococcus aureus and Escherichia coli, positioning them as potential candidates for developing new antimicrobial agents .

Case Studies

Several studies have been conducted to assess the biological activity of PMB:

  • Anticancer Efficacy : A study reported that PMB derivatives exhibited significant growth inhibition in MDA-MB-435 (melanoma) and HCT-15 (colon cancer) cell lines with growth percentages (GP) of 39.77% and 34.27%, respectively .
  • Antimicrobial Testing : In another investigation, a series of benzimidazole derivatives were synthesized and tested against various pathogens. The results indicated that these compounds had satisfactory potencies compared to standard antibiotics .

Data Tables

Biological Activity Cell Line/Pathogen IC50/GP (%)
AnticancerPC-30.67 µM
AnticancerHCT-1160.80 µM
AnticancerACHN0.87 µM
AntimicrobialS. aureusModerate
AntimicrobialE. coliModerate

Q & A

Q. How are structure-activity relationship (SAR) models developed for derivatives?

  • Multivariate analysis (PLS, PCA) correlates substituent properties (Hammett σ, logP) with bioactivity. For example, a QSAR model for antifungal derivatives may show that lipophilic groups enhance membrane penetration . Validation via leave-one-out cross-checking ensures model robustness.

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